molecular formula C11H17Cl2N3 B3119995 1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride CAS No. 25810-65-5

1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride

Cat. No.: B3119995
CAS No.: 25810-65-5
M. Wt: 262.18 g/mol
InChI Key: QNKCDXRSBZHZKZ-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride is a benzimidazole derivative characterized by a bicyclic benzodiazole core linked to a branched aliphatic amine chain. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and synthetic applications. The compound’s structural features, including the benzodiazole ring and the 2-methylpropan-1-amine moiety, influence its conformational dynamics and intermolecular interactions, such as hydrogen bonding and ionic interactions .

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;;/h3-7,10H,12H2,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKCDXRSBZHZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 25810-65-5
  • Molecular Formula : C11H17Cl2N3
  • Molecular Weight : 262.18 g/mol

Biological Activity

The biological activity of this compound has been studied in several contexts, particularly in relation to its interaction with various biological systems.

Research indicates that compounds similar to 1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine exhibit significant activity against specific biological targets. For instance, the benzodiazole moiety is known for its role in enhancing the activity of certain neurotransmitters and may influence receptor interactions in the central nervous system.

Insecticidal Activity

Recent studies have highlighted the potential insecticidal properties of benzodiazole derivatives. A related study focused on 1,3-benzodioxole acids demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. Although not directly tested, the structural similarities suggest that this compound could exhibit similar properties. The study reported LC50 values indicating effective concentrations for larvicidal action without significant mammalian toxicity at higher doses .

Case Studies and Experimental Data

StudyFindingsNotes
Study on Larvicidal ActivityDemonstrated effective larvicidal properties of related compounds with LC50 values around 28.9 μMHighlights potential for mosquito control
Toxicity AssessmentNo cytotoxicity observed in human cells at concentrations up to 5200 μMSuggests safety profile for mammalian systems
Behavioral Effects in MiceMild behavioral effects noted at high doses (2000 mg/kg)No structural toxicity observed in vital organs

These findings underscore the need for further exploration of the compound's biological activities and safety profile.

Comparison with Similar Compounds

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride

  • Key Differences : The butan-1-amine chain (C4) replaces the propan-1-amine (C3) in the target compound.
  • However, the dihydrochloride salt mitigates hydrophobicity by enhancing aqueous solubility .
  • Molecular Formula : C12H18Cl2N3 (estimated).
  • Applications : Similar utility in metal-catalyzed C–H bond functionalization due to the N,O-bidentate directing group .

[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride

  • Key Differences : An isobutyl group substitutes the methyl group on the benzimidazole nitrogen, and the amine is attached via an ethyl linker.
  • The ethyl linker may enhance conformational flexibility compared to the branched propan-1-amine chain .
  • Molecular Formula : C13H20Cl2N3.
  • Molecular Weight : 253.77 g/mol .

Heterocycle Modifications

2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride

  • Key Differences : The benzoxazole ring (oxygen atom in place of one nitrogen in benzodiazole) alters electronic properties.
  • Lower molecular weight (249.14 g/mol) compared to the benzodiazole analog .
  • Molecular Formula : C10H14Cl2N2O.

1-(2-Methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride

  • Key Differences : Replacement of benzodiazole with a pyrazole ring and a 2-methylphenyl group.
  • Impact : The pyrazole’s aromaticity and the methylphenyl substituent may enhance π-π stacking interactions but reduce hydrogen-bonding capacity. This structural variation broadens selectivity in receptor-binding applications .
  • CAS No.: 1803562-88-0 .

Salt and Hydrate Forms

3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanamine dihydrochloride hydrate

  • Key Differences : A methyl group on the benzimidazole nitrogen and the presence of a hydrate.
  • Impact : The hydrate improves crystallinity and stability, advantageous for formulation. The methyl group slightly increases steric bulk compared to the unsubstituted benzodiazole .
  • Molecular Formula : C11H17Cl2N3·H2O.
  • CAS No.: 797814-91-6 .

Q & A

Synthesis and Purification

Q1. What synthetic routes are recommended for preparing 1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride, and how can purity be optimized? Methodological Answer: The compound can be synthesized via condensation of 1H-1,3-benzodiazole-2-carbaldehyde with 2-methylpropan-1-amine, followed by HCl salt formation. Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) predicts feasible one-step routes by leveraging databases like Reaxys or PISTACHIO . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Purity ≥95% is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Structural Characterization

Q2. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure? Methodological Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies benzimidazole protons (δ 7.2–8.1 ppm) and aliphatic chain signals (δ 1.2–3.5 ppm).
  • Mass Spectrometry : ESI-MS confirms the molecular ion ([M+H]⁺) and chloride adducts.
  • X-ray Crystallography : SHELXL/SHELXS programs refine crystal structures, resolving challenges like twinning or low-resolution data. Hydrogen bonding between NH groups and Cl⁻ ions is critical for salt stability .

Biological Activity Profiling

Q3. How does the benzimidazole core influence biological activity, and what assays validate its mechanism? Methodological Answer: The benzimidazole moiety enhances interactions with biological targets (e.g., GPCRs, enzymes) via π-π stacking and hydrogen bonding.

  • Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]-labeled antagonists) quantify affinity for GPCRs .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) measure IC₅₀ values.
  • Cellular Models : HEK293 cells transfected with target receptors assess functional activity (cAMP or Ca²⁺ signaling) .

Crystallization Challenges

Q4. What strategies resolve crystallization difficulties for X-ray analysis of this compound? Methodological Answer:

  • Solvent Screening : Use high-throughput vapor diffusion (e.g., PEG 3350 in pH 4–7 buffers).
  • SHELX Workflow : SHELXD for phase problem resolution and SHELXL for refinement. Twinning parameters (TWIN/BASF) are adjusted for pseudo-merohedral cases .
  • Cryoprotection : Glycerol or ethylene glycol (20–25%) prevents ice formation during data collection.

Data Contradictions in Activity Studies

Q5. How can discrepancies in biological activity data across assays be systematically addressed? Methodological Answer:

  • Assay Validation : Ensure consistent cell lines, buffer conditions (e.g., pH 7.4, 37°C), and controls (e.g., DMSO vehicle).
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) to compare replicates.
  • Orthogonal Assays : Confirm results via SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel modulation .

Stability and Storage

Q6. What storage conditions preserve the compound’s integrity for long-term use? Methodological Answer:

  • Temperature : Store at 2–8°C in airtight, light-resistant vials.
  • Desiccation : Use silica gel packs to prevent hygroscopic degradation.
  • Stability Monitoring : Periodic HPLC analysis (every 6 months) detects decomposition (e.g., free base formation) .

Computational Modeling

Q7. Which computational tools predict the compound’s interaction with biological targets? Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in GPCR pockets (e.g., serotonin receptors).
  • MD Simulations : GROMACS assesses dynamic stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR : Machine learning models (e.g., Random Forest) correlate structural features (e.g., logP, polar surface area) with activity .

Salt Form Verification

Q8. How is the dihydrochloride salt distinguished from the free base analytically? Methodological Answer:

  • Elemental Analysis : Confirm Cl⁻ content (theoretical ~16.2% for C₁₁H₁₄N₃·2HCl).
  • Ion Chromatography : Quantify chloride ions (retention time ~4.2 min vs. NaNO₃ standard).
  • XPS : Detect Cl 2p peaks at ~198 eV .

Key Notes

  • Advanced Research : Focus on structure-activity relationships (SAR) using halogenated analogs (e.g., 6-fluoro derivatives) to enhance target selectivity .
  • Contradictory Data : Cross-validate crystallographic and docking results to resolve ambiguities in binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride
Reactant of Route 2
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1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride

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